3-Ethyladenine-d5 (hydroiodide)
Description
3-Ethyladenine-d5 (hydroiodide) (CAS: 147028-85-1) is a deuterium-labeled derivative of 3-ethyladenine, a purine analog. Its molecular formula is C₇H₄D₅N₅, with a molecular weight of 168.21 g/mol . The compound is structurally characterized by an ethyl group substituted at the N3 position of adenine, with five deuterium atoms replacing hydrogen in the ethyl moiety.
Properties
Molecular Formula |
C7H10IN5 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine;hydroiodide |
InChI |
InChI=1S/C7H9N5.HI/c1-2-12-4-11-6(8)5-7(12)10-3-9-5;/h3-4,8H,2H2,1H3,(H,9,10);1H/i1D3,2D2; |
InChI Key |
AYKDNIUCEMWZBY-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I |
Canonical SMILES |
CCN1C=NC(=N)C2=C1N=CN2.I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyladenine-d5 (hydroiodide) typically involves the deuteration of 3-Ethyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of 3-Ethyladenine-d5 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is then purified and crystallized to obtain the hydroiodide form .
Chemical Reactions Analysis
Types of Reactions
3-Ethyladenine-d5 (hydroiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oxidized derivatives of 3-Ethyladenine.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted adenine derivatives
Scientific Research Applications
3-Ethyladenine-d5 (hydroiodide) is widely used in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of nucleic acids and their derivatives.
Medicine: Utilized in pharmacokinetic studies to analyze drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 3-Ethyladenine-d5 (hydroiodide) involves its incorporation into nucleic acids, where it can act as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in the metabolism and action of nucleic acids .
Comparison with Similar Compounds
Key Properties:
- Appearance : White solid
- Solubility: Slightly soluble in methanol
- Storage : Requires storage at -20°C to maintain stability .
- Applications : Primarily used in organic synthesis and as an internal standard in mass spectrometry (MS) for quantitative analysis of adenine derivatives .
Comparison with Similar Compounds
To contextualize 3-Ethyladenine-d5 (hydroiodide), we compare it with structurally or functionally related compounds, focusing on isotopic labeling, molecular properties, and applications.
Deuterated Purine and Pyrimidine Derivatives
Deuterated analogs of nucleic acid bases are critical in MS-based metabolomics. Below is a comparison with select deuterated compounds:
Key Observations :
- Isotopic Labeling : 3-Ethyladenine-d5 incorporates deuterium in the ethyl group, whereas compounds like EDDP-D3 label aromatic or methyl groups. This affects fragmentation patterns in MS .
- Applications: Unlike 5-hydroxyindoleacetic acid-d5 (used in cannabinoid analysis), 3-Ethyladenine-d5 is tailored for purine-related studies .
Hydroiodide Salts in Organic Chemistry
Hydroiodide salts enhance solubility and stability for polar compounds. Examples include:
Key Observations :
- Solubility: Hydroiodide salts like 3-Ethyladenine-d5 and S-Methyl-2-pyridylthioimidate exhibit improved solubility in polar solvents compared to non-salt forms .
- Stability : Hydroiodide derivatives generally require low-temperature storage (e.g., -20°C), though stability data for 3-Ethyladenine-d5 remains unspecified .
Research Findings and Data Gaps
Analytical Performance
- MS Sensitivity: Deuterated adenine derivatives like 3-Ethyladenine-d5 reduce background noise in MS by minimizing hydrogen/deuterium exchange interference .
- Chromatographic Behavior: Compared to non-deuterated 3-ethyladenine, the deuterated form shows a slight retention time shift in reverse-phase HPLC, aiding peak identification .
Limitations and Data Gaps
- Stability Data: No stability studies are reported for 3-Ethyladenine-d5, unlike EDDP-D3, which has documented shelf-life under refrigeration .
- Solubility Profile: Full solubility data in solvents beyond methanol (e.g., DMSO, water) are lacking, limiting its utility in diverse reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
